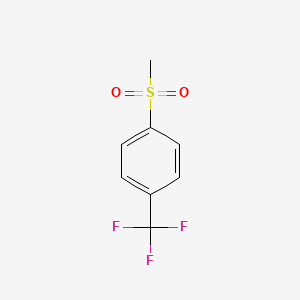

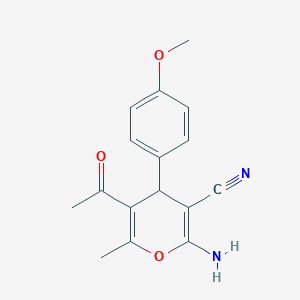

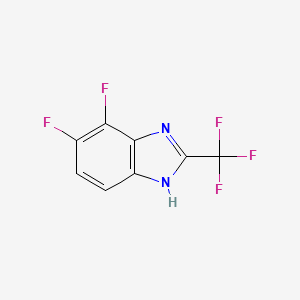

4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole

Übersicht

Beschreibung

4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole, also known as DF-TFMB, is a small organic compound with the molecular formula C6H3F5N2. It is a versatile reagent that has been widely used in synthetic organic chemistry due to its unique properties. DF-TFMB is a versatile reagent that is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has also been used in the synthesis of various polymers, as well as in the production of semiconductor materials.

Wissenschaftliche Forschungsanwendungen

Fuel Cell Technology

4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole: has been identified as a potential component in the synthesis of new custom amorphous fluoropolymers that are also ionomers. These ionomers have applications in proton exchange membrane (PEM) fuel cells . The incorporation of this compound in the polymer structure imparts higher free volume and gas permeability, which is crucial for enhancing oxygen transport in fuel cell cathodes . This could lead to fuel cells with higher electrical power output, contributing to the acceleration of commercial viability for PEM fuel cells.

High-Performance Coatings

The compound is used in the development of high-performance coatings for electrochemical and electronic devices. Due to its fluorinated nature, polymers containing 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole exhibit excellent chemical resistance, thermal stability, and electrical insulation properties. These coatings are particularly valuable in environments where materials are exposed to harsh chemicals or extreme temperatures .

Gas Separation Membranes

In the field of gas separation, this compound contributes to the creation of membranes with superior gas permeability. This is particularly important for the separation of gases like oxygen and nitrogen from air, or in the purification of natural gas. The increased free volume within the polymer matrix allows for a more efficient diffusion of gas molecules, making the separation process more effective and energy-efficient .

Optoelectronics

The optical transparency and photostability of polymers derived from 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole make them suitable for use in optoelectronic devices. These materials can be used in the fabrication of lenses, light guides, and other components where clarity and stability under light exposure are essential .

Aerospace Materials

Due to its high thermal stability and resistance to oxidative degradation, this compound is being researched for use in aerospace materials. Components made with fluorinated polymers containing 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole can withstand the extreme conditions encountered in aerospace applications, including high speeds and temperatures .

Chemical Sensing

The unique chemical structure of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole allows for its use in chemical sensors. These sensors can detect specific substances or changes in the environment, which is critical in industries such as environmental monitoring, healthcare, and security .

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQLDLCQJGOFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371816 | |

| Record name | 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole | |

CAS RN |

28196-83-0 | |

| Record name | 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B1607607.png)